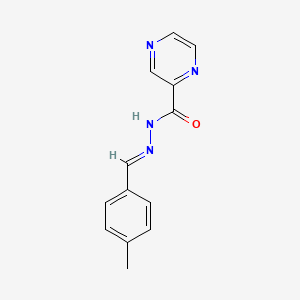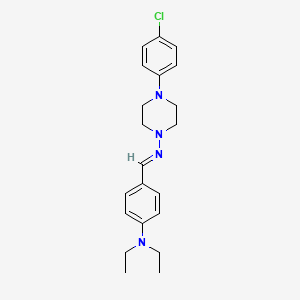
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene amine moiety with a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenyl group.
Formation of Benzylidene Amine Moiety: The final step involves the condensation of the substituted piperazine with 4-diethylaminobenzaldehyde in the presence of an acid catalyst to form the benzylidene amine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Fluoro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Methyl-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C21H27ClN4 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H27ClN4/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-26-15-13-25(14-16-26)21-11-7-19(22)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b23-17+ |
Clé InChI |
VAJRCAYXNHKPOX-HAVVHWLPSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


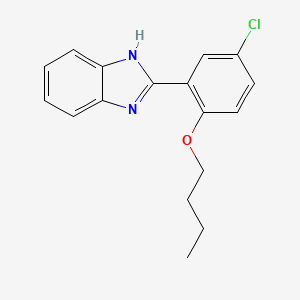
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
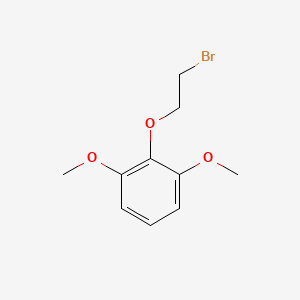
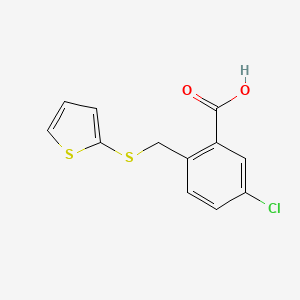
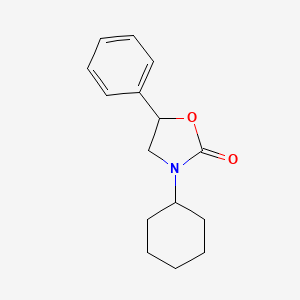
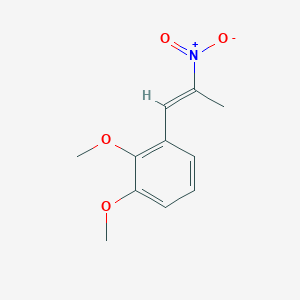


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)

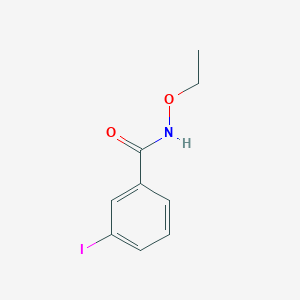
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)

